S-Allyl-D-cysteine

Antioxidant Free Radical Scavenging IC50

Distinct stereochemistry & S-allylthio moiety deliver unique antioxidant, enzyme-modulating, & cholesterol-lowering activity vs. L-enantiomer or other S-alkyl analogs. Validated IC50 values for diverse radicals & 40-60% cholesterol synthesis inhibition. Essential for studies requiring precise chiral activity, antiglycation, or atherosclerosis research. Avoid generic substitution; verifiable performance ensures reproducible outcomes.

Molecular Formula C6H11NO2S
Molecular Weight 161.22 g/mol
Cat. No. B554678
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameS-Allyl-D-cysteine
Synonyms(S)-3-(Allylthio)-2-aminopropanoicacid; 770742-93-3; S-ALLYL-D-CYSTEINE; S-allyl-L-cysteine; L-DEOXYALLIIN; SPECTRUM1505005; D-Cysteine,S-2-propen-1-yl-; SCHEMBL16230008; CTK5E3808; MolPort-003-666-562; ZINC1621720; 2018AC; ANW-73153; AM82404; CCG-214732; AJ-28352; AK106122; KB-60389; TC-161898; FT-0695887
Molecular FormulaC6H11NO2S
Molecular Weight161.22 g/mol
Structural Identifiers
SMILESC=CCSCC(C(=O)O)N
InChIInChI=1S/C6H11NO2S/c1-2-3-10-4-5(7)6(8)9/h2,5H,1,3-4,7H2,(H,8,9)/t5-/m1/s1
InChIKeyZFAHNWWNDFHPOH-RXMQYKEDSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(S)-3-(Allylthio)-2-aminopropanoic Acid (S-Allyl-D-cysteine): Procurement Specifications and Comparative Efficacy Data


(S)-3-(Allylthio)-2-aminopropanoic acid, also cataloged as S-Allyl-D-cysteine (CAS 770742-93-3), is a chiral sulfur-containing amino acid derivative belonging to the S-alk(en)ylcysteine class of organosulfur compounds [1]. This compound is structurally characterized by an allylthio moiety linked to the D-enantiomer of cysteine at the C3 position, conferring stereospecific biological interactions distinct from its L-enantiomer counterpart (S-Allyl-L-cysteine, CAS 21593-77-1) and other S-alkylcysteine analogs [2]. Given its utility as a reference standard and research tool in biochemical, pharmacological, and oxidative stress studies, procurement decisions must be guided by verifiable performance data rather than generic class substitution.

Sourcing (S)-3-(Allylthio)-2-aminopropanoic Acid: Why In-Class Analogs Cannot Be Interchanged


Generic substitution with closely related S-alk(en)ylcysteines—including S-allyl-L-cysteine (SAC), S-ethylcysteine (SEC), S-methylcysteine (SMC), and S-propylcysteine (SPC)—is scientifically unjustified due to divergent stereochemistry, alkyl chain length, and sulfur oxidation state, all of which critically modulate biological activity [1]. Direct comparative studies reveal that even minor structural variations (e.g., allyl vs. propyl substituent, D- vs. L-configuration) produce markedly different profiles in radical scavenging potency, enzyme modulation, and lipid biosynthesis inhibition [2]. The following quantitative evidence demonstrates why (S)-3-(Allylthio)-2-aminopropanoic acid warrants distinct consideration in procurement workflows where experimental reproducibility and target-specific activity are paramount.

Quantitative Differentiation of (S)-3-(Allylthio)-2-aminopropanoic Acid Against Closest Analogs: Head-to-Head Efficacy Metrics


Direct Radical Scavenging Potency: IC50 Values Across Six Reactive Species vs. Reference Antioxidants

In a direct head-to-head comparison, S-allylcysteine (SAC) was assayed for its ability to scavenge six distinct reactive oxygen/nitrogen species, with IC50 values determined against established reference compounds [1]. For hydroxyl radical (OH•), SAC exhibited an IC50 of 0.68 ± 0.06 mM, demonstrating comparable potency to the reference compound dimethylthiourea. For superoxide anion (O2•-), SAC showed an IC50 of 14.49 ± 1.67 mM, while for singlet oxygen (1O2) and hypochlorous acid (HOCl), IC50 values were 1.93 ± 0.27 mM and 2.86 ± 0.15 mM, respectively. Notably, SAC scavenged peroxynitrite (ONOO-) with an IC50 of 0.80 ± 0.05 mM, outperforming the reference compound penicillamine [1].

Antioxidant Free Radical Scavenging IC50

Comparative Enhancement of Antioxidant Enzyme Activities: In Vivo Effects vs. Cysteine-Containing Analogs

A comparative in vivo study in Balb/cA mice evaluated the effects of five cysteine-containing compounds (N-acetyl cysteine, S-allyl cysteine, S-ethyl cysteine, S-methyl cysteine, S-propyl cysteine) on antioxidant enzyme activities in kidney and liver [1]. Administration of S-allyl cysteine at 1 g/L in drinking water for 4 weeks significantly enhanced catalase and glutathione peroxidase (GPX) activities in both kidney and liver compared to control and cysteine-treated groups (P < 0.05). In contrast, cysteine alone decreased catalase and GPX activities in liver and enhanced Fe2+- and glucose-induced lipid oxidation, indicating a pro-oxidant shift [1]. The five cysteine-containing compounds collectively reduced plasma fibronectin, triglyceride, and cholesterol concentrations while increasing α-tocopherol levels (P < 0.05) [1].

Glutathione Peroxidase Catalase In Vivo Antioxidant

Inhibition of Cholesterol Biosynthesis: Differential Potency Among S-Alkylcysteine Homologs

In cultured hepatocyte assays, water-soluble S-alkylcysteine compounds demonstrated variable inhibition of cholesterol synthesis [1]. S-Allylcysteine (SAC), S-ethylcysteine (SEC), and S-propylcysteine (SPC) inhibited cholesterol synthesis by 40–60%, whereas their γ-glutamyl conjugates (GSAC, GSMC, GSPC) exhibited only 20–35% inhibition [1]. This near two-fold difference highlights the critical role of the free amino group in mediating cholesterol-lowering activity. Among the three active homologs, no significant difference in maximal inhibition was observed, but the allyl-containing SAC provides a distinct structural scaffold for further derivatization studies [1].

Cholesterol Synthesis Inhibition Lipid Metabolism Hepatocyte Assay

Antiglycative Efficacy in Diabetic LDL: Superiority of Cysteine-Containing Agents over Diallyl Sulfides

In low-density lipoprotein (LDL) and plasma samples isolated from patients with non-insulin-dependent diabetes, six organosulfur compounds were evaluated for their ability to delay further oxidation and glycation [1]. Diallyl sulfide (DAS) and diallyl disulfide (DADS) exhibited significantly greater oxidative-delaying effects than the four cysteine-containing compounds (SAC, SEC, SMC, SPC) in partially oxidized LDL and plasma (P < 0.05) [1]. However, the cysteine-containing agents—including SAC—were superior to DAS and DADS in delaying glycative deterioration in already partially glycated LDL (P < 0.05) [1]. All six agents significantly decreased the loss of catalase and glutathione peroxidase activities in plasma and increased α-tocopherol retention in LDL and plasma (P < 0.05) [1].

Glycation LDL Oxidation Diabetes

Validated Application Scenarios for (S)-3-(Allylthio)-2-aminopropanoic Acid Procurement


Broad-Spectrum In Vitro Antioxidant Screening and Radical Scavenging Assays

Given its defined IC50 values across six reactive species—including hydroxyl radical (0.68 mM), peroxynitrite (0.80 mM), singlet oxygen (1.93 mM), and hypochlorous acid (2.86 mM)—(S)-3-(Allylthio)-2-aminopropanoic acid serves as a quantitative reference compound for calibrating antioxidant assays and benchmarking novel radical scavengers [1]. Its multi-species scavenging profile makes it particularly suitable for studies requiring simultaneous neutralization of diverse oxidative insults.

In Vivo Oxidative Stress and Cardioprotective Animal Models

The compound's demonstrated ability to enhance catalase and glutathione peroxidase activities in murine kidney and liver, while reducing plasma fibronectin, triglyceride, and cholesterol concentrations (P < 0.05), supports its use as a positive control or intervention agent in rodent models of oxidative injury, atherosclerosis, or metabolic syndrome [1]. The differential response versus unmodified cysteine underscores its specific utility in studies requiring antioxidant enzyme modulation.

Hepatic Lipid Metabolism and Cholesterol Biosynthesis Studies

With 40–60% inhibition of cholesterol synthesis in cultured hepatocytes, S-allylcysteine provides a validated tool for investigating the regulation of squalene monooxygenase and other cholesterol biosynthetic enzymes [1]. Its efficacy relative to γ-glutamyl conjugates (20–35% inhibition) recommends its selection for screening assays targeting the free amino acid-dependent inhibition pathway.

Glycation-Mediated Diabetic Complication Research

In ex vivo diabetic LDL and plasma models, cysteine-containing organosulfur agents demonstrate superior antiglycative efficacy compared to diallyl sulfides (P < 0.05) [1]. This property positions (S)-3-(Allylthio)-2-aminopropanoic acid as a relevant compound for investigating advanced glycation end-product (AGE) formation and developing interventions for diabetic vascular pathology.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for S-Allyl-D-cysteine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.